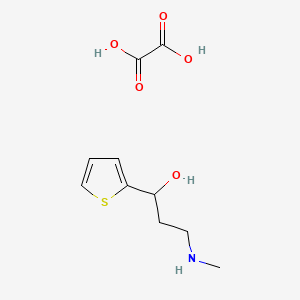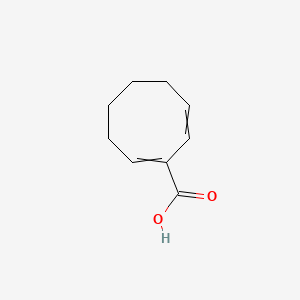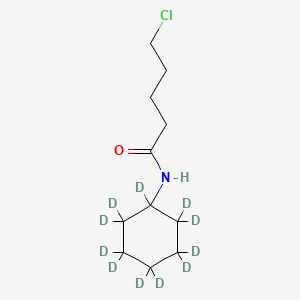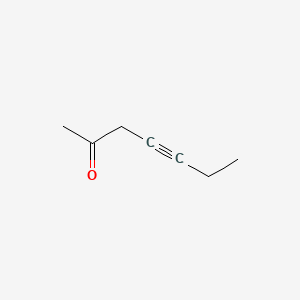![molecular formula C25H29N3O6S2 B585403 (2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate CAS No. 142307-40-2](/img/structure/B585403.png)
(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate is a complex organic molecule that features multiple heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of benzoxazole and benzothiazole rings, followed by their integration into the thiazolidinone framework. One common method involves the cyclization of 2-aminophenols with aldehydes to form benzoxazoles, and similarly, the cyclization of 2-aminothiophenols with aldehydes to form benzothiazoles . These intermediates are then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Catalysts such as samarium triflate and copper (II) oxide nanoparticles are often used to facilitate these reactions under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and benzothiazole rings can interact with enzymes or receptors, modulating their activity. The thiazolidinone moiety may also play a role in binding to biological targets, influencing various pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-[2-ethyl-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-propenylidene]-1,3-benzoselenazol-3(2H)-yl-1-propanesulfonate
- 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid
Uniqueness
This compound is unique due to its combination of benzoxazole, benzothiazole, and thiazolidinone rings, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
142307-40-2 |
|---|---|
Molekularformel |
C25H29N3O6S2 |
Molekulargewicht |
531.642 |
IUPAC-Name |
3-ethyl-2-[(3-ethyl-1,3-benzoxazol-2-ylidene)methyl]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazol-3-ium-4-one;acetate;dihydrate |
InChI |
InChI=1S/C23H22N3O2S2.C2H4O2.2H2O/c1-4-25-15-10-6-8-12-17(15)28-19(25)14-20-26(5-2)22(27)21(30-20)23-24(3)16-11-7-9-13-18(16)29-23;1-2(3)4;;/h6-14H,4-5H2,1-3H3;1H3,(H,3,4);2*1H2/q+1;;;/p-1 |
InChI-Schlüssel |
QRPHTZKYHBAODQ-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C(=O)C(=C4N(C5=CC=CC=C5S4)C)S3)CC.CC(=O)[O-].O.O |
Synonyme |
(5E)-3-ethyl-2-[(E)-(3-ethylbenzooxazol-2-ylidene)methyl]-5-(3-methylb enzothiazol-2-ylidene)-1-thia-3-azoniacyclopent-2-en-4-one acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


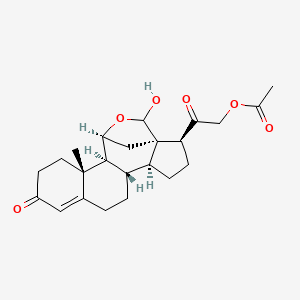
![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7bta,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)

